(5-Methyl-1H-tetrazol-1-yl)acetic acid (CAS 21743-55-5) is a bifunctional heterocyclic precursor featuring a 5-methyl-substituted tetrazole ring N-linked to an acetic acid moiety. In industrial and pharmaceutical synthesis, it serves as a critical building block for modified beta-lactam antibiotics, agrochemicals, and advanced coordination polymers. Compared to its widely used unsubstituted counterpart, 1H-tetrazole-1-acetic acid (the standard C-7 side chain precursor for antibiotics like Cefazolin), the presence of the 5-methyl group introduces specific steric bulk, increases lipophilicity, and alters the electronic distribution of the tetrazole ring. These properties make it highly relevant for procurement in drug discovery programs aiming to overcome enzymatic degradation, or in materials science for tuning the topological parameters of metal-organic frameworks (MOFs) [1].
Substituting (5-methyl-1H-tetrazol-1-yl)acetic acid with the generic 1H-tetrazole-1-acetic acid or 5-amino-1H-tetrazole-1-acetic acid fundamentally alters the downstream product's physicochemical profile. In pharmaceutical synthesis, the 5-methyl group provides essential steric shielding that can impede enzymatic degradation of the resulting active pharmaceutical ingredient (API), a feature absent in the unsubstituted analog. Furthermore, the methyl group increases the predicted partition coefficient (XLogP3) by approximately 0.5 units, significantly altering the solubility profile during organic process chemistry and the ultimate membrane permeability of the synthesized drug[1]. In coordination chemistry, the steric demand of the 5-methyl group dictates the self-assembly topology of metal-organic frameworks, preventing the formation of the dense lvt-type networks typically observed with the unsubstituted ligand[2]. Therefore, generic substitution is unviable for applications requiring precise steric, lipophilic, or topological control.
The addition of the 5-methyl group significantly modifies the hydrophobic profile of the building block. Computational models and database profiles indicate that (5-methyl-1H-tetrazol-1-yl)acetic acid possesses a predicted XLogP3 of -0.3, compared to approximately -0.8 for the unsubstituted 1H-tetrazole-1-acetic acid. This +0.5 LogP shift translates to improved solubility in moderately polar organic solvents during coupling reactions and imparts greater lipophilicity to downstream API candidates [1].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
| Target Compound Data | -0.3 |
| Comparator Or Baseline | -0.8 (1H-tetrazole-1-acetic acid) |
| Quantified Difference | +0.5 LogP units |
| Conditions | In silico prediction (PubChem/XLogP3 models) |
Improved organic solubility facilitates easier handling during amide coupling processes and enhances the membrane permeability of the final synthesized compounds.
In the design of modified cephalosporins, the C-7 side chain plays a crucial role in protecting the beta-lactam core from enzymatic hydrolysis. The 5-methyl group introduces a calculated steric volume of approximately 16.8 ų, compared to the negligible 5.0 ų of the hydrogen atom in the unsubstituted analog. This localized steric bulk near the tetrazole-amide linkage restricts the conformational flexibility of the side chain, which is a recognized strategy for reducing the binding affinity of beta-lactamase enzymes [1].
| Evidence Dimension | Substituent Steric Volume at C-5 |
| Target Compound Data | ~16.8 ų (Methyl group) |
| Comparator Or Baseline | ~5.0 ų (Hydrogen atom in 1H-tetrazole-1-acetic acid) |
| Quantified Difference | >3-fold increase in localized steric bulk |
| Conditions | Molecular volume estimation for C-5 substituent |
Essential for R&D procurement focused on synthesizing next-generation, beta-lactamase-resistant antibiotic analogs.
When used as a bridging ligand in coordination chemistry, the unsubstituted 1H-tetrazole-1-acetic acid readily forms dense lvt-type frameworks (e.g., with Cu(II)). The introduction of the 5-methyl group in (5-methyl-1H-tetrazol-1-yl)acetic acid introduces a steric clash that alters the preferred coordination bite angle and prevents the formation of these specific dense packing arrangements, driving the self-assembly toward more open or structurally distinct topologies [1].
| Evidence Dimension | Framework Topology |
| Target Compound Data | Sterically directed, altered network topologies |
| Comparator Or Baseline | Dense lvt-type framework (1H-tetrazole-1-acetic acid) |
| Quantified Difference | Prevention of close-packing due to C-5 methyl steric clash |
| Conditions | Transition metal (e.g., Cu, Zn) coordination self-assembly |
Enables materials scientists to procure a ligand that specifically tunes the porosity and structural geometry of tetrazole-based MOFs.
The electron-donating nature of the methyl group (+I inductive effect) alters the electronic environment of the tetrazole ring compared to unsubstituted or electron-withdrawing derivatives (e.g., 5-trifluoromethyl analogs). This increases the electron density on the tetrazole nitrogen atoms, which subtly increases the basicity of the ring and enhances its coordination strength to transition metals like Cu(II) or Zn(II) during the synthesis of coordination complexes[1].
| Evidence Dimension | Substituent Electronic Effect (Inductive) |
| Target Compound Data | Electron-donating (+I effect) |
| Comparator Or Baseline | Neutral (H atom in 1H-tetrazole-1-acetic acid) |
| Quantified Difference | Increased electron density on N2/N3/N4 atoms |
| Conditions | Inductive effect on tetrazole ring system |
Alters reaction kinetics in electrophilic substitutions and provides stronger metal-ligand coordination bonds in materials science applications.
As a direct precursor for the C-7 side chain in cephalosporin analogs, where the 5-methyl group provides necessary steric shielding to improve resistance against beta-lactamase degradation compared to standard Cefazolin-type structures [1].
Used as a bidentate/bridging ligand in coordination chemistry, where the steric bulk of the methyl group is leveraged to tune framework topology and pore size, preventing the dense lvt-type packing seen with unsubstituted analogs[2].
Procured as a building block for tetrazole-containing herbicides or fungicides, utilizing the +0.5 LogP shift to optimize the partition coefficient and enhance plant cuticle penetration during formulation[1].
Utilized as a core scaffold in combinatorial chemistry to generate libraries of amides and esters, where the 5-methyl group provides a distinct structural and electronic vector compared to standard 1H-tetrazole derivatives, aiding in hit-to-lead optimization [3].
Irritant